molecular formula C9H7ClO B079716 6-Chloro-1-indanone CAS No. 14548-38-0

6-Chloro-1-indanone

Cat. No. B079716
CAS RN: 14548-38-0
M. Wt: 166.6 g/mol
InChI Key: SMSGJDOJSQHQIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-Chloro-1-indanone can be synthesized from 4-chlorobenzyl chloride and diethyl malonate through a series of reactions including condensation, alkaline hydrolysis, decarboxylation, acyl chlorination, and Friedel-Crafts acylation. This process yields 6-chloro-1-indanone with a purity of 99% and a total yield of 62% (Luo Xu-qiang, 2010).

Molecular Structure Analysis

The molecular structure of 6-chloro-1-indanone and its derivatives is characterized by intermolecular forces such as C–H⋯O, C–H⋯π, C=O⋯Cl, and π⋯π types, which are present in the stable triclinic crystal structure. These intermolecular forces influence the molecular conformation and properties (T. P. Ruiz et al., 2006).

Chemical Reactions and Properties

6-Chloro-1-indanone participates in a variety of chemical reactions, including electrocatalytic three-component annulation-halosulfonylation of 1,6-enynes. This reaction is notable for its environmental friendliness, proceeding in a simple undivided cell without the need for transition metal catalysts or chemical oxidants. The process highlights the compound's versatility in synthetic chemistry, offering a green pathway to fabricate important bioactive scaffolds (Tianxiang Zhang et al., 2020).

Physical Properties Analysis

The physical properties of 6-chloro-1-indanone derivatives are significantly influenced by the presence of chlorine atoms and other substituents. These modifications can affect the compound's solubility, melting point, and stability. The detailed analysis of these properties is essential for understanding the compound's behavior in different chemical environments and for its application in synthesis and material science (V. A. Adole et al., 2020).

Chemical Properties Analysis

The chemical properties of 6-chloro-1-indanone are characterized by its reactivity towards various chemical reagents and conditions. The presence of the chloro group in the molecule can influence its electrophilic and nucleophilic properties, making it a versatile intermediate in organic synthesis. Studies have shown that modifications in the chloro substituent can lead to significant changes in the compound's radical scavenging activity, demonstrating its potential in the development of antioxidant agents (K. Inami et al., 2012).

Scientific Research Applications

  • Synthesis of Biologically Active 1-Indanones

    • Field : Organic Chemistry, Medicinal Chemistry .
    • Application : 1-Indanone derivatives, including 6-Chloro-1-indanone, have a broad range of biological activity. They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. Moreover, they can be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .
    • Method : The synthesis of 1-indanones involves various starting materials, including carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc. The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .
    • Results : Extensive studies on the bioactivity of 1-indanone derivatives have opened up new possibilities for their applications as antiviral and antibacterial agents .
  • Rapid Photochemical Synthesis

    • Field : Organic Chemistry .
    • Application : A novel method for rapid photochemical synthesis of substituted indanone, including 6-Chloro-1-indanone, based on an intra-molecular hydrogen transfer and enolization under irradiation with UV light .
    • Method : The synthesis is performed under irradiation with UV light, which triggers an intra-molecular hydrogen transfer and enolization .
    • Results : This method is characterized by mild reactive conditions, quickness, simplification, and high efficiency. The separation and purification of the photolyzed product are easy .

Safety And Hazards

6-Chloro-1-indanone is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSGJDOJSQHQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408317
Record name 6-Chloro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-indanone

CAS RN

14548-38-0
Record name 6-Chloro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1-indanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Y Xia, S Ochi, G Dong - Journal of the American Chemical Society, 2019 - ACS Publications
… Analogously, through the two-carbon homologation, compound 10b was made available in one-step from relatively inexpensive 6-chloro-1-indanone 10a (Scheme 3c). Moreover, …
Number of citations: 64 pubs.acs.org
DL Musso, FR Cochran, JL Kelley… - Journal of medicinal …, 2003 - ACS Publications
… To the resulting solution was added 6-chloro-1-indanone (prepared as described in parts a … in place of NaH and 1-indanone replaced 6-chloro-1-indanone. The reaction was run at 17 C…
Number of citations: 85 pubs.acs.org
NP Jensen, SM Schmitt, TB Windholz… - Journal of Medicinal …, 1972 - ACS Publications
… A soln of 5.7 g of 6-chloro1-indanone in 60 ml of C6H6was stirred and HC1 gas was bubbled in as 4.8 g of '-AmONO was added dropwise over a period of 15 min. Addn of HC1 was …
Number of citations: 12 pubs.acs.org
AN Pankratov - … Chemistry: An International Journal of Main …, 2002 - Wiley Online Library
By means of the MNDO, AM1, and PM3 methods, standard heats of formation, entropies, ionization potentials, and molecular dipole moments of the pyridine series compounds have …
Number of citations: 24 onlinelibrary.wiley.com
D Zhang, P Li, Z Lin, H Huang - Synthesis, 2014 - thieme-connect.com
… Additionally, three dithioketalized indanones (16–18), prepared from 4-nitro-1-indanone, 6-chloro-1-indanone and 1-indanone, were selected to investigate the broad application of this …
Number of citations: 7 www.thieme-connect.com
PMG Bavin, C Ganellin, J Loynes… - Journal of Medicinal …, 1969 - ACS Publications
… and 2-(p-chlorophenyl)-6-chloro-1indanone was collected at 200-220 (0.1 mm); two crystallizations from EtOH furnished colorless needles, mp 97-100.5,yield 46 g (22%). Anal. (C^…
Number of citations: 3 pubs.acs.org
G de Gonzalo, N Lončar, M Fraaije - Biocatalysis and …, 2023 - Taylor & Francis
… In contrast, 6-chloro-1-indanol (4a) was oxidized to 6-chloro-1-indanone (4b) in a process with moderate selectivity for both enzymes and conversions of 37% in presence of wtHMFO …
Number of citations: 1 www.tandfonline.com
DM Bailey, D Wood, RE Johnson… - Journal of Medicinal …, 1972 - ACS Publications
… A soln of 5.7 g of 6-chloro1-indanone in 60 ml of C6H6was stirred and HC1 gas was bubbled in as 4.8 g of '-AmONO was added dropwise over a period of 15 min. Addn of HC1 was …
Number of citations: 12 pubs.acs.org
S Sakami, K Kawai, M Maeda, T Aoki, H Fujii… - Bioorganic & medicinal …, 2008 - Elsevier
… Using a procedure similar to that used for compound 4c·HCl, the title compound 4j was obtained from 6-chloro-1-indanone (11j) (52% in 2 steps). Purification of free base material by …
Number of citations: 27 www.sciencedirect.com
S Allisson, J Büchi, W Michaelis - Helvetica Chimica Acta, 1966 - Wiley Online Library
… 2-Bromo-2-methyl6-chloro-1-indanone (IIb) and morpholine gave a mixture of the 2- and 3-amino compounds IVe and Ve. …
Number of citations: 4 onlinelibrary.wiley.com

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